molecular formula C14H9ClF3NO2 B6311087 (4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane CAS No. 2088942-73-6

(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane

Cat. No. B6311087
CAS RN: 2088942-73-6
M. Wt: 315.67 g/mol
InChI Key: BYMYAHOSUXSDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane, also known as NCP-CTFM, is a type of organofluorine compound with a variety of uses in scientific research. It is an important component in a number of synthetic pathways, and is used in the synthesis of pharmaceuticals, pesticides, and other materials. It is also used in the development of new materials and technologies.

Scientific Research Applications

(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane is used in a variety of scientific research applications. It is used as a starting material for the synthesis of pharmaceuticals, such as antifungal and antiviral drugs. It is also used in the synthesis of pesticides, herbicides, and other agricultural chemicals. In addition, this compound is used in the development of new materials, such as polymers and nanomaterials.

Mechanism of Action

(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane acts as an inhibitor of enzymes involved in the synthesis of fatty acids. It is believed that this compound binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. This results in the inhibition of fatty acid synthesis, leading to a decrease in the production of fatty acids.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to inhibit the synthesis of fatty acids, leading to a decrease in the production of fatty acids. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, resulting in a decrease in protein synthesis. In addition, this compound has been shown to have an effect on the metabolism of lipids, leading to a decrease in the production of lipids.

Advantages and Limitations for Lab Experiments

(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a viable option for lab experiments. Another advantage is that it is relatively stable, making it suitable for long-term storage. However, this compound is toxic, and should be handled with care. Additionally, it is relatively expensive, making it a less cost-effective option for lab experiments.

Future Directions

There are a number of potential future directions for the use of (4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane in scientific research. One potential direction is the development of new materials, such as polymers and nanomaterials, using this compound as a starting material. Additionally, this compound could be used to develop new pharmaceuticals, such as antifungal and antiviral drugs. Additionally, this compound could be used to develop new pesticides, herbicides, and other agricultural chemicals. Finally, this compound could be used to develop new technologies, such as sensors and medical devices.

Synthesis Methods

(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane can be synthesized via a two-step process involving the reaction of 4-nitrophenol with 4'-chloro-3'-trifluoromethylphenyl bromide. The first step involves the reaction of 4-nitrophenol with 4'-chloro-3'-trifluoromethylphenyl bromide in the presence of a base, such as sodium hydroxide, to form an intermediate compound. The second step involves the reduction of the intermediate compound with a reducing agent, such as sodium borohydride, to form this compound.

properties

IUPAC Name

1-chloro-4-[(4-nitrophenyl)methyl]-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-13-6-3-10(8-12(13)14(16,17)18)7-9-1-4-11(5-2-9)19(20)21/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMYAHOSUXSDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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